Atorvastatin Impurity 17 is a specific impurity associated with the pharmaceutical compound atorvastatin, which is widely used as a cholesterol-lowering medication. Atorvastatin functions as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, playing a crucial role in cholesterol biosynthesis. The presence of impurities like Atorvastatin Impurity 17 can affect the drug's efficacy and safety, necessitating stringent quality control measures in its synthesis and formulation.
Atorvastatin was first approved for clinical use in the 1990s and has since become one of the most prescribed medications globally. The impurity in question arises during the synthesis of atorvastatin, which can occur through various chemical pathways that may introduce unwanted by-products. Research indicates that Atorvastatin Impurity 17 can be formed during the complex multi-step synthesis process of atorvastatin, particularly involving intermediates and reaction conditions that lead to incomplete reactions or side reactions .
Atorvastatin Impurity 17 is classified as a chemical impurity within the broader category of pharmaceutical impurities. It is essential to identify and quantify such impurities to comply with regulatory standards set by agencies like the United States Food and Drug Administration and the European Medicines Agency.
The synthesis of atorvastatin typically involves multiple steps, including the formation of various intermediates. Atorvastatin Impurity 17 can be generated during these synthetic routes due to side reactions or incomplete conversions of intermediates.
The synthesis process often requires precise control over reaction parameters to minimize the formation of Atorvastatin Impurity 17. Techniques such as high-performance liquid chromatography are employed to monitor impurity levels throughout the synthesis .
Atorvastatin Impurity 17 is a structural variant related to atorvastatin but differs slightly in its molecular configuration. The exact molecular structure may vary based on the specific synthetic route taken.
The molecular formula for atorvastatin is CHFNO, with a molecular weight of approximately 559.6 g/mol. The presence of impurities like Atorvastatin Impurity 17 can alter these parameters slightly, which is critical for analytical characterization.
Atorvastatin Impurity 17 can form through several chemical reactions during the synthesis of atorvastatin:
Monitoring these reactions typically involves chromatographic techniques that separate atorvastatin from its impurities, allowing for quantification and identification .
Atorvastatin acts primarily by inhibiting HMG-CoA reductase, thereby reducing cholesterol synthesis in the liver. While Atorvastatin Impurity 17 itself does not have therapeutic effects, its presence could potentially influence the pharmacokinetics of atorvastatin if not adequately controlled.
The mechanism involves competitive inhibition where atorvastatin binds to the active site of HMG-CoA reductase more effectively than its substrate, leading to decreased cholesterol levels in plasma .
Atorvastatin Impurity 17 shares some physical properties with atorvastatin but may differ in solubility and stability under various conditions.
Relevant data indicate that impurities can alter these properties, emphasizing the need for rigorous testing during drug formulation .
Atorvastatin Impurity 17 serves primarily as a reference compound for quality control in pharmaceutical manufacturing. Its identification and quantification are crucial for ensuring compliance with regulatory standards regarding drug purity.
In research contexts, understanding impurities like Atorvastatin Impurity 17 contributes to improving synthetic methods for atorvastatin and developing more efficient purification processes, ultimately enhancing product quality and safety .
Atorvastatin Impurity 17, designated pharmacopeially as the lactam derivative of atorvastatin, forms via intramolecular cyclization under acidic or thermal conditions. Its core structure comprises a pyrrolidone ring generated by amide bond formation between the carboxylic acid and aniline groups of the parent molecule [4] [6]. Chemical registries list multiple identifiers, reflecting salt forms and isomeric variants:
Table 1: Chemical Identifiers of Atorvastatin Impurity 17
Identifier Type | Value | Source |
---|---|---|
CAS Number (Free acid) | 666714-64-3 | Chemicea [8] |
CAS Number (Calcium salt) | 1659317-57-3 | ChemBlink [2] |
Synonyms | Atorvastatin Pyrrolidone Analog; (S,E)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxyhept-2-enoic acid calcium salt | ClearSynth [4] |
Molecular Formula | C₃₃H₃₅CaFN₂O₄ (calcium salt) | ChemBlink [2] |
Molecular Weight | 582.72 g/mol (calcium salt) | ChemBlink [2] |
The calcium salt form exhibits limited solubility in aqueous systems but moderate solubility in polar organic solvents (e.g., methanol, ethyl acetate), complicating its removal during purification [4] [5]. Synthesis typically follows a four-step pathway: (1) Dean-Stark-assisted reflux with trimethylacetic acid; (2) acidification under inert atmosphere; (3) lithium hydroxide hydrolysis; (4) calcium acetate-mediated salt formation [1].
Table 2: Key Synthesis Steps and Conditions
Step | Reagents/Conditions | Duration/Temperature |
---|---|---|
1 | Trimethylacetic acid, DBU, cyclohexane | 25 h, 80–84°C (Reflux) |
2 | HCl, methanol/water | Ambient (22°C) |
3 | LiOH, water | 14 h, 40°C |
4 | Calcium acetate, water | 17 h, 52°C |
Pharmaceutical impurities like Atorvastatin Impurity 17 directly influence crystallization behavior, polymorphic stability, and bioavailability of drug products. Studies demonstrate that even trace concentrations (≥0.1%) alter crystal habit and dissolution kinetics of atorvastatin calcium [7]. Microgravity experiments aboard the International Space Station (ISS) revealed that Impurity 17 disrupts nucleation dynamics, promoting needle-like crystal growth with inherently poor filtration and compaction properties [7].
Analytically, Impurity 17 necessitates advanced mass spectrometry imaging (MSI) techniques for in situ quantification. Matrix-assisted laser desorption/ionization (MALDI-MSI) enables spatial mapping directly from tablet surfaces using para-nitroaniline as the optimal matrix, achieving detection limits of 0.05% w/w without chromatographic separation [3]. This contrasts with conventional HPLC, which requires extensive sample preparation but offers higher precision for regulatory release testing.
Atorvastatin Impurity 17 is codified in major pharmacopeias under stringent limits. The European Pharmacopeia (EP) designates it as "Impurity H" with a reporting threshold of 0.10% and identification threshold of 0.15%. The United States Pharmacopeia (USP) mandates monitoring via two separate HPLC methods, though both require prolonged run times (55–115 minutes) [9].
Validation studies of rapid stability-indicating methods (e.g., RP-HPLC on Zorbax Bonus-RP columns) demonstrate resolution of Impurity 17 from 12 other process impurities within 25 minutes, outperforming pharmacopeial methods in throughput while meeting ICH Q2(R1) validation criteria [9]. Stress testing confirms its prominence under thermal (105°C/10 days) and photolytic conditions (1.2 million lux hours), necessitating controlled storage below 25°C with protection from light [9].
Table 3: Regulatory and Analytical Status Across Pharmacopeias
Parameter | European Pharmacopeia | US Pharmacopeia | Rapid LC Alternative |
---|---|---|---|
Designation | Impurity H | Related Compound H | Atorvastatin Lactam |
Reporting Threshold | 0.10% | 0.10% | 0.05% (LOQ) |
Maximum Allowed Limit | 0.30% | 0.30% | – |
Analytical Method Run Time | 85 min (for 6 impurities) | 55–115 min (two methods) | 25 min (for 12 impurities) |
Detection Mode | HPLC-UV (245 nm) | HPLC-UV (245 nm) | HPLC-UV/PDA (245 nm) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4